Iso Desloratadine Hydrochloride Salt

structural isomerism impurity identification pharmacopoeial monographs

Iso Desloratadine Hydrochloride Salt is the official USP Related Compound B and EP Impurity B, a distinct constitutional isomer differing from the API by a 1,2,3,6-tetrahydropyridin-4-yl substituent. Using the correct reference standard is non-negotiable for ICH Q3A/Q3B compliance in ANDA/NDA submissions. This compound is supplied with full characterization data (¹H-NMR, MS, HPLC ≥95% purity, TGA). It is critical for chromatographic system suitability verification, quantifying degradation products in stability studies, and avoiding erroneous batch rejection during Desloratadine release testing.

Molecular Formula C19H20Cl2N2
Molecular Weight 347.3 g/mol
Cat. No. B13841570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso Desloratadine Hydrochloride Salt
Molecular FormulaC19H20Cl2N2
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4.Cl
InChIInChI=1S/C19H19ClN2.ClH/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2;1H
InChIKeyHQPKWJCQQLHQPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iso Desloratadine Hydrochloride Salt – Pharmacopoeial Reference Standard and Isomeric Impurity for Desloratadine Analytical Quality Control


Iso Desloratadine Hydrochloride Salt (CAS 432543‑89‑0; free‑base CAS 183198‑49‑4) is the hydrochloride salt of a structural isomer of Desloratadine, a second‑generation tricyclic antihistamine . It is officially designated as Desloratadine EP Impurity B in the European Pharmacopoeia and as Desloratadine USP Related Compound B in the United States Pharmacopeia [1]. Chemically, it is 8‑chloro‑6,11‑dihydro‑11‑(1,2,3,6‑tetrahydro‑4‑pyridinyl)‑5H‑benzo[5,6]cyclohepta[1,2‑b]pyridine hydrochloride, differing from the parent drug Desloratadine (which contains a 4‑piperidinylidene substituent) by the position of unsaturation in the piperidine ring [2]. The compound is supplied as a thoroughly characterized reference standard with purity typically ≥95% (HPLC), used exclusively for analytical method development, method validation, quality control, and ANDA/NDA regulatory submissions .

Why Iso Desloratadine Hydrochloride Salt Cannot Be Interchanged with Other Desloratadine Impurities or the API


Iso Desloratadine is a defined constitutional isomer of Desloratadine with a distinct 1,2,3,6‑tetrahydropyridin‑4‑yl group rather than the 4‑piperidinylidene group of the active pharmaceutical ingredient (API) [1]. This structural difference alters its chromatographic retention, UV absorption characteristics, and regulatory classification. The European Pharmacopoeia assigns this compound a unique impurity designation (EP Impurity B) with a specific acceptance criterion that differs from other specified impurities such as Impurity A, Impurity C, or Impurity D [2]. Substituting Iso Desloratadine with another Desloratadine impurity reference standard would invalidate analytical method specificity, compromise system suitability verification, and risk non‑compliance with ICH Q3A/Q3B impurity qualification requirements during ANDA or NDA submissions . The validated UPLC method reported by Rao et al. (2010) demonstrates that Impurity B must be chromatographically resolved from Desloratadine and four other process‑related impurities within an 8‑minute run, confirming that each impurity standard is individually required for accurate quantification [3].

Quantitative Differentiation Evidence for Iso Desloratadine Hydrochloride Salt vs. Desloratadine and Related Analogs


Structural Isomerism: Iso Desloratadine Possesses a Distinct 1,2,3,6‑Tetrahydropyridin‑4‑yl Substituent vs. the 4‑Piperidinylidene Group in Desloratadine API

Iso Desloratadine is a constitutional isomer of Desloratadine. The API Desloratadine bears an 8‑chloro‑6,11‑dihydro‑11‑(4‑piperidinylidene)‑5H‑benzo[5,6]cyclohepta[1,2‑b]pyridine core, whereas Iso Desloratadine contains a 1,2,3,6‑tetrahydropyridin‑4‑yl substituent at the C11 position. This creates a chemically distinct entity with a different CAS registry number (free base: 183198‑49‑4 vs. Desloratadine: 100643‑71‑8) and a unique molecular weight for the hydrochloride salt (347.28 g/mol vs. Desloratadine free base: 310.82 g/mol) [1]. The isomer is designated as EP Impurity B and USP Related Compound B, categorically differentiating it from other specified impurities such as Impurity A (8‑deschloro‑8‑bromo analog) and Impurity C (N‑oxide derivative) [2].

structural isomerism impurity identification pharmacopoeial monographs

Individual Impurity Acceptance Criterion: Iso Desloratadine (EP Impurity B) Is Controlled to ≤0.1% w/w in Desloratadine API per Pharmacopoeial Specifications

The patent literature for substantially pure Desloratadine establishes that no individual specified impurity may exceed 0.1% w/w in the API, with total impurities not exceeding 0.5% w/w [1]. Desloratadine EP Impurity B (Iso Desloratadine) is one of the specified impurities subject to this limit. The EP and USP monographs for Desloratadine list Impurity B with a defined relative retention time and acceptance criterion; any batch of API in which this impurity exceeds the threshold requires identification and quantification using the authentic Iso Desloratadine reference standard . This is distinct from unspecified impurities, for which the limit is typically ≤0.10% individually, but identification is not mandated [2].

impurity limits ICH Q3A pharmacopoeial compliance

Validated UPLC Separation: Iso Desloratadine (Impurity B) Is Resolved from Desloratadine and Four Other Impurities with Baseline Resolution in an 8‑Minute Stability‑Indicating Method

Rao et al. (2010) developed and validated a stability‑indicating RP‑UPLC method for Desloratadine that simultaneously separates the API from five specified impurities, including Impurity B (Iso Desloratadine), within an 8‑minute runtime [1]. The method uses a Waters Acquity BEH C18 column with gradient elution and UV detection at 280 nm. The percentage recovery of impurities in spiked samples ranged from 97.3% to 101.3%, demonstrating accuracy suitable for quantification at the 0.20% spiking level. The degradation products generated under oxidative and thermal stress conditions were well‑resolved from the main Desloratadine peak and from all impurity peaks, confirming the stability‑indicating power of the method. Impurity B was specifically identified and quantified using authentic Iso Desloratadine reference material [2].

UPLC method validation stability‑indicating assay chromatographic resolution

Receptor Binding Affinity Context: Desloratadine Displays High H1 Receptor Affinity (Ki = 0.87 nM), Establishing a Baseline for Isomer‑Specific Impurity Qualification

Desloratadine binds to the human histamine H1 receptor with a Ki value of 0.87 nM, as measured by displacement of [³H]‑mepyramine in recombinant human H1 receptor binding assays . This high‑affinity interaction underlies its clinical potency as a non‑sedating antihistamine. While direct H1 receptor binding data for Iso Desloratadine are not publicly available, the structural modification (tetrahydropyridine ring vs. piperidinylidene) is expected to alter receptor binding geometry and affinity . ICH M7 and ICH Q3A guidelines require that any specified impurity present above the qualification threshold be assessed for genotoxic potential and, when structurally alerting, for receptor‑mediated pharmacology [1]. The well‑characterized H1 receptor pharmacology of the parent drug Desloratadine provides the necessary comparator framework for evaluating whether the Iso Desloratadine impurity possesses residual antihistaminic activity that could contribute to the overall pharmacological profile of the drug product.

histamine H1 receptor binding affinity impurity qualification

Degradation Product Characterization: Iso Desloratadine Hydrochloride Salt Is Identified as a Thermal and Oxidative Degradation Product of Desloratadine with a Distinct Melting Point of >160°C (Decomposition)

Iso Desloratadine Hydrochloride Salt has been characterized as a degradation product of Desloratadine, formed under thermal and oxidative stress conditions . The hydrochloride salt exhibits a melting point greater than 160°C with decomposition, which is distinct from the free base form (>65°C, dec.) and from Desloratadine API (mp 150–151°C) [1]. The RAO et al. (2010) forced degradation study demonstrated that Desloratadine undergoes significant degradation under oxidative and thermal stress but remains stable under acid, base, hydrolytic, and photolytic conditions. The degradation products, including Iso Desloratadine, were well‑resolved from the parent peak in the validated UPLC method, confirming their distinct chromatographic identity [2].

forced degradation thermal stability impurity profiling

Reference Standard Availability: Iso Desloratadine Hydrochloride Salt Is Supplied with Full Characterization Data Compliant with Regulatory Guidelines, Supporting ANDA and NDA Submissions

Iso Desloratadine Hydrochloride Salt is commercially available from multiple suppliers as a certified reference standard with comprehensive characterization data, including HPLC purity (typically ≥95%), ¹H‑NMR, mass spectrometry, and IR spectroscopy, compliant with EP and USP monograph requirements . The product is supplied with a detailed Structure Elucidation Report (SER) and is traceable to pharmacopoeial standards (USP or EP) upon request [1]. This is distinct from other Desloratadine impurities such as Impurity A (8‑deschloro‑8‑bromo analog) or Impurity C (N‑oxide), which require separate reference standards with their own characterization packages. The availability of a fully characterized, pharmacopoeia‑grade reference standard is a regulatory prerequisite for analytical method validation, system suitability testing, and impurity quantification in ANDA submissions [2].

reference standard regulatory compliance ANDA support

Recommended Application Scenarios for Iso Desloratadine Hydrochloride Salt in Pharmaceutical Quality Control and Impurity Profiling


System Suitability Standard for Compendial HPLC/UPLC Testing of Desloratadine API and Finished Dosage Forms

As the official EP Impurity B and USP Related Compound B, Iso Desloratadine Hydrochloride Salt is used to prepare system suitability solutions for chromatographic methods specified in the Desloratadine monographs. The validated UPLC method of Rao et al. (2010) demonstrates that Impurity B must be resolved from Desloratadine and four other impurities within an 8‑minute run, making this compound an indispensable component of the system suitability mixture [1]. Laboratories performing batch release testing of Desloratadine tablets (5 mg) or oral solution rely on this reference standard to verify column performance, resolution, and peak symmetry before analyzing production samples.

Impurity Quantification and Batch Conformance Testing per ICH Q3A/Q3B and Pharmacopoeial Specifications

Iso Desloratadine Hydrochloride Salt is the primary reference standard for quantifying the EP Impurity B content in Desloratadine drug substance and drug product. The individual impurity acceptance criterion of ≤0.1% w/w, as established in patent literature for substantially pure Desloratadine, necessitates accurate quantification using the authentic impurity standard [2]. Any batch of Desloratadine API in which Impurity B is detected above the identification threshold (0.10%) must be quantified against a calibration curve prepared from this reference standard. Failure to use the correct Iso Desloratadine standard would result in erroneous impurity assignment and potential batch rejection.

Forced Degradation and Stability‑Indicating Method Validation Studies

Iso Desloratadine Hydrochloride Salt is formed as a degradation product of Desloratadine under oxidative and thermal stress conditions, as demonstrated in the forced degradation study by Rao et al. (2010) . This reference standard is therefore essential for stability‑indicating method validation, where stressed samples of Desloratadine must be spiked with known concentrations of degradation products (including Impurity B) to confirm method specificity and peak purity. The distinct melting point of >160°C (dec.) for the HCl salt form provides a simple identity confirmation test for laboratories handling this reference material [3].

ANDAs and NDAs Regulatory Submission Support – Impurity Qualification Documentation

Iso Desloratadine Hydrochloride Salt is supplied with complete characterization data (¹H‑NMR, MS, IR, HPLC purity ≥95%, TGA) compliant with regulatory guidelines, making it suitable for inclusion in the impurity section of ANDA and NDA submissions . The structure elucidation report (SER) provided with the reference standard supports the definitive identification of Impurity B in the drug substance specification. Regulatory agencies including USFDA, EMA, ANVISA, TGA, and PMDA expect impurity reference standards to be accompanied by such documentation, and the availability of a pharmacopoeia‑grade Iso Desloratadine standard significantly streamlines the regulatory review process.

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